molecular formula C19H29ClN2O4 B1679587 Roxatidine Acetate Hydrochloride CAS No. 93793-83-0

Roxatidine Acetate Hydrochloride

Cat. No.: B1679587
CAS No.: 93793-83-0
M. Wt: 384.9 g/mol
InChI Key: FEWCTJHCXOHWNL-UHFFFAOYSA-N
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Description

Roxatidine acetate hydrochloride (2-acetoxy-N-[3-[m-(1-piperidinylmethyl) phenoxy]propyl] acetamide hydrochloride) is a competitive histamine H2 receptor antagonist. It is administered orally and rapidly converted to its active metabolite, roxatidine, via hydrolysis by esterases in the small intestine, plasma, and liver . The drug inhibits gastric acid secretion by blocking histamine binding to H2 receptors on parietal cells, thereby reducing intracellular cyclic AMP concentrations .

Clinically marketed under brands like Roxit®, Roxan®, and Rozaltat®, it is used to treat peptic ulcers, gastritis, and reflux esophagitis . Its pharmacokinetic profile includes high oral bioavailability (>95%), rapid absorption, and a plasma half-life of 4–6 hours in adults .

Properties

IUPAC Name

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCTJHCXOHWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046670
Record name Roxatidine acetate hydrochloride
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Molecular Weight

384.9 g/mol
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CAS No.

93793-83-0
Record name Roxatidine acetate hydrochloride
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Record name Roxatidine acetate hydrochloride [USAN:JAN]
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Record name roxatidine acetate hydrochloride
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Record name Roxatidine acetate hydrochloride
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Record name Roxatidine Acetate Hydrochloride
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Record name ROXATIDINE ACETATE HYDROCHLORIDE
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Preparation Methods

Reaction Mechanism and Optimization

The method disclosed in CN113135874A involves three sequential reactions starting from 2-(piperidin-1-ylmethyl)phenol (Formula I).

Step 1: Alkylation with 1,3-Dichloropropane
Compound I reacts with 1,3-dichloropropane in the presence of a base (e.g., K₂CO₃, NaOH) at 50–100°C. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reactivity, achieving yields of 78–85%.

Step 2: Cyclization with 2,4-Oxazolidinedione
The alkylated intermediate undergoes nucleophilic substitution with 2,4-oxazolidinedione in ethanol or acetonitrile at 60–80°C. This step introduces the oxazolidinone ring, critical for H₂ receptor binding.

Step 3: Acetylation
The final acylation employs acetic anhydride or potassium acetate in tetrahydrofuran (THF) at 80–120°C. Post-treatment includes recrystallization from acetone to isolate roxatidine acetate hydrochloride with ≥98% purity.

Table 1: Reaction Conditions for Three-Step Synthesis

Step Reactant Solvent Base/Catalyst Temperature (°C) Yield (%)
1 1,3-Dichloropropane DMF K₂CO₃ 80 83
2 2,4-Oxazolidinedione Ethanol NaOH 70 79
3 Acetic anhydride THF 100 88

Advantages and Limitations

This route avoids hazardous reagents like phosgene but requires strict temperature control during acylation to prevent diacetyl byproducts. The use of DMF complicates solvent recovery, increasing production costs.

Coupling Agent-Mediated Synthesis

Glycolic Acid Coupling Strategy

CN104311510A describes an alternative approach using N-(3-(3-(piperidin-1-ylmethyl)phenoxy)propyl)acetamide (Formula III) as a key intermediate.

Reaction Design

  • Amide Bond Formation : 3-Piperidinylmethylphenoxypropylamine reacts with glycolic acid using dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in chloroform at 0–5°C.
  • Acetylation : The intermediate is treated with acetyl chloride in acetone, yielding this compound after crystallization.

Table 2: Optimization of Coupling Reaction

Coupling Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCC Chloroform 0–5 4 75
EDC Dichloromethane 0–5 5 72

Industrial Scalability

This method eliminates 1,3-dichloropropane, reducing genotoxic impurity risks. However, carbodiimide coupling agents are moisture-sensitive, necessitating anhydrous conditions.

Oxalic Acid-Assisted Crystallization

Multi-Step Synthesis with Purification Enhancements

CN101717363B outlines a synthesis starting from m-hydroxybenzaldehyde and piperidine:

Step 1: Reductive Amination
m-Hydroxybenzaldehyde reacts with piperidine and sodium borohydride (NaBH₄) in methanol to form 3-(piperidin-1-ylmethyl)phenol. Yield: 89%.

Step 2: Etherification
The phenol intermediate couples with 3-chloropropylamine hydrochloride in DMSO at 60°C, followed by toluene extraction to isolate N-[3-(3-aminopropoxy)benzyl]piperidine.

Step 3: Oxyacetic Acid Condensation
Reacting the amine with oxyacetic acid at 150°C for 5 hours forms roxatidine oxalate, which is converted to the hydrochloride salt using oxalic acid.

Table 3: Critical Parameters for Oxalic Acid Route

Parameter Value/Detail
Reaction Temperature 140–160°C
Solvent for Crystallization 95% Ethanol
Final Purity 99.2% (HPLC)

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

Metric Three-Step Alkylation Coupling Agent Oxalic Acid
Total Yield 68% 65% 72%
Hazardous Reagents DMF DCC/EDC NaBH₄
Purification Complexity Moderate High Low
Scalability Industrial Pilot-Scale Industrial

The three-step alkylation route offers the best balance of yield and scalability, while the oxalic acid method excels in purity. Coupling agent-mediated synthesis is less favored due to cost and handling challenges.

Chemical Reactions Analysis

Types of Reactions

Roxatidine acetate hydrochloride undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: It can be reduced to its primary amine form.

    Substitution: Various substitution reactions can occur, particularly involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions can yield various halogenated derivatives.

Scientific Research Applications

Gastrointestinal Disorders

Roxatidine acetate hydrochloride is predominantly employed for treating conditions characterized by excessive gastric acid production, such as:

  • Peptic Ulcers: It aids in healing ulcers by inhibiting gastric acid secretion.
  • Gastroesophageal Reflux Disease (GERD): The compound alleviates symptoms by reducing acid reflux.
  • Zollinger-Ellison Syndrome: Roxatidine is effective in managing this rare condition that causes excessive gastric acid production.

Clinical Studies

A study highlighted the pharmacokinetics of roxatidine in pediatric patients, demonstrating its efficacy in treating various acid-related disorders. Pediatric patients aged 5 to 14 were administered roxatidine capsules, with blood samples collected to assess plasma concentrations and therapeutic effects .

Pharmaceutical Development

Researchers utilize this compound in the formulation of new medications aimed at enhancing gastrointestinal health. Its properties as an H2-receptor antagonist make it a valuable candidate for developing innovative therapies targeting acid-related conditions.

Case Study: Bioequivalence Studies

A study evaluated the bioequivalence between generic and branded formulations of roxatidine, confirming that the generic version met the required pharmacokinetic parameters . This research supports the ongoing development of accessible treatment options for patients.

Clinical Research

Roxatidine is integral to clinical trials assessing new treatments for gastrointestinal disorders. Its inclusion helps establish safety and efficacy profiles for emerging therapies.

Combination Therapies

The compound is often used in conjunction with other medications to enhance treatment outcomes for patients with complex gastrointestinal issues. This multi-faceted approach allows for more effective management of symptoms and complications.

Veterinary Medicine

Recent explorations have extended the applications of this compound to veterinary medicine. It is being investigated for its potential to treat similar gastrointestinal conditions in animals, thus broadening its relevance beyond human health.

Anti-inflammatory Applications

Emerging research indicates that roxatidine may possess anti-inflammatory properties. A study demonstrated its effectiveness in alleviating symptoms of atopic dermatitis in mouse models, suggesting potential applications in dermatological conditions .

Data Summary Table

Application AreaSpecific UsesNotable Findings
Gastrointestinal DisordersPeptic ulcers, GERD, Zollinger-EllisonEffective in reducing gastric acid production
Pharmaceutical DevelopmentNew medication formulationsSupports innovation in gastrointestinal treatments
Clinical ResearchTrials for acid-related disordersAssesses safety and efficacy
Veterinary MedicineTreatment for animal gastrointestinal issuesExpanding therapeutic applications
Anti-inflammatory ApplicationsAtopic dermatitisDemonstrated reduction of skin inflammation

Mechanism of Action

Roxatidine acetate hydrochloride works by competitively inhibiting histamine at the parietal cell H2 receptor. This inhibition suppresses the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. The compound achieves this by blocking histamine released by enterochromaffin-like cells in the stomach from binding to parietal cell H2 receptors, thereby reducing acid secretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacodynamic Differences

Roxatidine acetate hydrochloride differs structurally from earlier H2 antagonists (e.g., cimetidine, ranitidine) by replacing the urea-like moiety and thiabutyl chain with a propyloxy connecting chain and acetamide group (Figure 1) . This modification enhances selectivity for H2 receptors and reduces off-target effects.

Feature Roxatidine Cimetidine Ranitidine Famotidine
Receptor Affinity Selective H2 H2 (weak anti-androgenic) H2 H2 (highest potency)
Bioavailability >95% 60–70% 50–60% 40–45%
Half-life (hours) 4–6 2 2–3 3–4
CYP450 Inhibition None Strong (CYP1A2, CYP3A4) Moderate None

Pharmacokinetic and Metabolic Profile

  • Metabolism : Roxatidine undergoes hepatic hydroxylation via CYP2C19 and CYP3A4, producing 15 metabolites (identified in rats and dogs) . Deuterium labeling studies confirm oxidative modifications to the piperidine ring .
  • Formulation Stability : Forms a 1:1 inclusion complex with β-cyclodextrin, enhancing solubility without altering therapeutic activity .
  • Extended-Release Formulations : Maintain >93% potency in sustained-release capsules, validated via HPLC and spectrophotometric methods .

Biological Activity

Roxatidine acetate hydrochloride (RXA) is a potent histamine H2 receptor antagonist primarily used in the treatment of various gastrointestinal disorders, including gastric ulcers and gastroesophageal reflux disease (GERD). This article delves into the biological activities of RXA, highlighting its mechanisms of action, pharmacokinetics, and potential therapeutic applications beyond its traditional uses.

Roxatidine functions as a competitive inhibitor of histamine at the H2 receptors located on parietal cells in the stomach. This inhibition leads to a significant reduction in gastric acid secretion through two primary mechanisms:

  • Blocking Histamine Binding : RXA prevents histamine released from enterochromaffin-like (ECL) cells from binding to H2 receptors on parietal cells, thereby inhibiting acid secretion.
  • Modulating Other Secretagogues : The drug also diminishes the effects of other substances that promote acid secretion, such as gastrin and acetylcholine, when H2 receptors are blocked .

Pharmacokinetics

  • Bioavailability : Roxatidine has a bioavailability of approximately 80-90% when administered orally.
  • Metabolism : It undergoes hepatic deacetylation with minor involvement from cytochrome P450 enzymes (CYP2D6 and CYP2A6).
  • Half-Life : The elimination half-life ranges from 5 to 7 hours.
  • Excretion : The drug is primarily excreted via the renal system .

Gastrointestinal Disorders

Roxatidine is mainly indicated for:

  • Gastric ulcers
  • Zollinger-Ellison syndrome
  • Erosive esophagitis
  • GERD

Clinical studies have shown that a single bedtime dose of 150 mg is more effective in suppressing nocturnal acid secretion compared to lower doses administered multiple times throughout the day .

Anti-inflammatory and Anti-allergic Properties

Recent research has explored the potential of RXA in treating inflammatory conditions such as atopic dermatitis. Studies indicate that RXA exhibits anti-inflammatory effects by:

  • Inhibiting activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages.
  • Reducing mast cell-mediated allergic responses by decreasing histamine levels in stimulated cells .

Case Studies

  • Atopic Dermatitis : A study investigating RXA's effects on keratinocytes revealed that it significantly upregulated mRNA levels of key proteins involved in skin barrier function, such as filaggrin , and transcription factors like AhR and SIRT1 , suggesting its potential role in managing skin inflammatory diseases .
  • Gastric Acid Secretion : A pharmacodynamic study demonstrated that 150 mg doses effectively suppress gastric acid secretion, establishing RXA as a viable option for patients with severe acid-related disorders .

Comparative Efficacy Table

ParameterThis compoundOther H2 Antagonists (e.g., Ranitidine)
Bioavailability80-90%50-60%
Half-Life5-7 hours2-3 hours
Dosing FrequencyOnce dailyMultiple doses required
Anti-inflammatory EffectsYesLimited

Q & A

Q. Why do pharmacokinetic parameters differ between immediate-release and sustained-release formulations?

  • Factors :
  • Formulation Design : Gastric retention time affects AUC (e.g., floating tablets vs. capsules).
  • Metabolism : Rapid conversion to active roxatidine (95% oral bioavailability) necessitates dose adjustments in sustained-release studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roxatidine Acetate Hydrochloride
Reactant of Route 2
Reactant of Route 2
Roxatidine Acetate Hydrochloride

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